1-([2,4'-Bipyridin]-4-ylmethyl)-3-(tert-butyl)urea
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Overview
Description
The compound appears to contain a tert-butyl group and a urea group. The tert-butyl group is a simple hydrocarbon moiety used in chemical transformations . Ureas are traditionally synthesized using reagents such as phosgene and isocyanates .
Synthesis Analysis
Ureas have been traditionally synthesized by methodologies mainly based on the use of dangerous reagents such as phosgene and isocyanates. In recent years, these reagents have been increasingly substituted by cleaner alternative and inherently safer compounds .Molecular Structure Analysis
The tert-butyl group in the compound could contribute to a unique reactivity pattern due to its crowded nature .Chemical Reactions Analysis
The tert-butyl group has a unique reactivity pattern, which is used in various chemical transformations . A conversion of o-phenylenediamines into benzotriazoles was achieved at room temperature using tert-butyl nitrite .Scientific Research Applications
Vicinal Sulfoximation of Alkenes
The tert-butyl group in this compound plays a crucial role in a novel reaction : The tert-butyl group in this compound plays a crucial role in a novel reaction: vicinal sulfoximation of alkenes. Researchers have achieved this transformation under mild and metal-free conditions. Here’s how it works:
- Outcome : Various structurally important α-sulfonyl ketoximes are synthesized efficiently from both unactivated and activated alkenes .
Harnessing tert-Butyl as a Functional Group
The crowded nature of the tert-butyl group makes it unique and versatile. Researchers have explored its applications beyond the specific compound we’re discussing:
- Strategic Synthetic Planning : tert-Butyl can serve as a potential functional group in complex molecular architectures. Late-stage hydroxylation at tert-butyl sites has been demonstrated for densely functionalized pharmaceutical molecules .
- Biodegradation Pathways : Understanding how tert-butyl-containing compounds are metabolized sheds light on their environmental fate and impact .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-tert-butyl-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-16(2,3)20-15(21)19-11-12-4-9-18-14(10-12)13-5-7-17-8-6-13/h4-10H,11H2,1-3H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVMUQAARGZAJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=CC(=NC=C1)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-({[2,4'-Bipyridine]-4-yl}methyl)-3-tert-butylurea |
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